REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][CH:7]([C:10]3[C:18]4[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=4)[NH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3]C1.Cl>CC(C)=O>[NH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]([CH:7]2[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]2)=[CH:11]1
|
Name
|
4-(1H-3-indolyl)cyclohexanone ethylene ketal
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)C2=CNC3=CC=CC=C23)O1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetone is removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction is dried with sodium sulfate and volatiles
|
Type
|
CUSTOM
|
Details
|
are removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
filtration a crystalline solid
|
Type
|
CUSTOM
|
Details
|
is obtained (36.89 g)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C1CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |